molecular formula C21H15N3O3 B11534545 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B11534545
M. Wt: 357.4 g/mol
InChI Key: FUPHAEAXFMICRP-UHFFFAOYSA-N
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Description

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a benzene ring, and an aniline group substituted with a nitrophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation of 4-methyl-1,3-benzoxazole-2-amine with 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage between the amine and aldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoxazole ring or the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or other substituted benzoxazole derivatives.

Scientific Research Applications

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • 3-chloro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline
  • 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Uniqueness

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline is unique due to the presence of both the benzoxazole and nitrophenylmethylidene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science, where such properties are crucial for activity and performance.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-4-2-7-19-20(14)23-21(27-19)16-5-3-6-17(12-16)22-13-15-8-10-18(11-9-15)24(25)26/h2-13H,1H3

InChI Key

FUPHAEAXFMICRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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